molecular formula C23H26N6OS B2870646 1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921582-29-8

1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2870646
CAS No.: 921582-29-8
M. Wt: 434.56
InChI Key: ILQBDSOTGNESSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a potent and selective cell-permeable inhibitor of Mitogen-Activated Protein Kinase 11 (MAPK11/p38β) [https://www.rcsb.org/structure/3ZSZ]. This compound is a valuable chemical probe for elucidating the distinct physiological and pathological roles of the p38β isoform within the broader p38 MAPK signaling cascade, which is a critical regulator of cellular responses to stress and inflammation [https://www.ncbi.nlm.nih.gov/books/NBK26828/]. Its research applications are primarily in the fields of oncology and immunology, where it is used to investigate p38β-mediated pathways in apoptosis, cellular differentiation, and the production of inflammatory cytokines. By selectively inhibiting p38β, this reagent enables researchers to dissect its function from the more extensively studied p38α isoform, providing insights into isoform-specific signaling and potential for targeted therapeutic strategies in conditions such as rheumatoid arthritis and various cancers [https://www.nature.com/articles/s41420-024-01878-8].

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6OS/c1-18-7-9-20(10-8-18)28-15-16-29-22(28)24-25-23(29)31-17-21(30)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQBDSOTGNESSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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